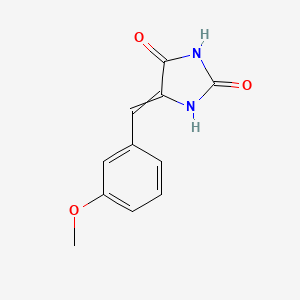

5-(3'-Methoxybenzal) hydantoin

Description

The Significance of the Hydantoin (B18101) Scaffold in Contemporary Medicinal Chemistry

The hydantoin scaffold is widely recognized as a "privileged structure" in medicinal chemistry. researchgate.netnih.govacs.org This term, coined by Evans in 1988, describes molecular frameworks that can provide ligands for a variety of different biological targets. nih.gov The value of the hydantoin core is underscored by its presence in numerous clinically approved drugs. ekb.egresearchgate.netresearchgate.net

The hydantoin structure possesses several key features that contribute to its privileged status. It contains two hydrogen bond donors and two hydrogen bond acceptors, along with multiple sites for substitution, allowing for the creation of diverse chemical libraries. researchgate.netnih.gov This structural versatility enables hydantoin derivatives to form effective intermolecular hydrogen bonds with a wide array of biological targets. ekb.eg Consequently, compounds based on the hydantoin scaffold have been investigated for a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antidiabetic properties. wisdomlib.orgekb.egmdpi.com

The history of hydantoin research dates back to the 19th century, with the synthesis of the parent hydantoin by Baeyer. researchgate.netresearchgate.net Early research focused on the synthesis of simple derivatives. For instance, 5-methylhydantoin (B32822) was first reported in 1873. researchgate.netresearchgate.net A significant milestone in the therapeutic application of hydantoins occurred in 1938 with the discovery of the anticonvulsant properties of 5,5-diphenylhydantoin (phenytoin). researchgate.netjscimedcentral.com This discovery spurred extensive research into the synthesis and biological evaluation of a vast number of hydantoin derivatives, a trend that continues to this day. researchgate.netjddtonline.info Over the years, synthetic methodologies have evolved from classical methods like the Bucherer-Bergs and Read syntheses to more modern techniques, including multicomponent reactions and solid-phase synthesis, which facilitate the efficient generation of hydantoin libraries. researchgate.netnih.govresearchgate.netnih.gov

Overview of 5-Arylidenehydantoin Derivatives in Chemical and Biological Research

Within the broad class of hydantoins, the 5-arylidenehydantoin derivatives represent a particularly significant subclass. These compounds, characterized by an arylidene group at the 5-position of the hydantoin ring, have been the subject of considerable research interest. The exocyclic double bond at this position is crucial to their biological activity. researchgate.net

5-Arylidenehydantoins have demonstrated a wide range of biological effects, including antituberculosis, antiproliferative, and kinase inhibitory activities. nih.govukm.my Some have been investigated for their potential as anticancer agents by targeting receptor tyrosine kinases. ukm.my The synthesis of these derivatives is often achieved through Knoevenagel-type condensation reactions between hydantoin and a corresponding arylaldehyde. ukm.mymdpi.com

Research Context of 5-(3'-Methoxybenzal) hydantoin within the Hydantoin Chemical Class

This compound is a specific member of the 5-arylidenehydantoin family. Its structure features a methoxy (B1213986) group at the meta-position of the benzylidene ring. This substitution pattern places it within a group of compounds that have been synthesized and studied for various potential applications. Research on related methoxy-substituted benzalhydantoins has explored their biological activities, including potential as receptor tyrosine kinase inhibitors and their utility as UV-filters in cosmetic formulations. ukm.mymdpi.com The study of this compound and its isomers contributes to the broader understanding of structure-activity relationships within the 5-arylidenehydantoin class.

Chemical Synthesis and Properties

The synthesis and characterization of this compound are fundamental to understanding its potential applications.

Synthetic Methodologies

The primary method for synthesizing 5-arylidenehydantoins, including this compound, is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of hydantoin with an appropriately substituted benzaldehyde, in this case, 3-methoxybenzaldehyde (B106831). ukm.mymdpi.com Common catalysts for this reaction include sodium acetate (B1210297) in glacial acetic acid or piperidine (B6355638) in toluene. ukm.myscielo.org.mxscielo.org.mx The reaction is typically heated to reflux to drive the condensation and subsequent dehydration to form the exocyclic double bond. ukm.myscielo.org.mx

Another synthetic route involves the reaction of hydantoin with a halogenating agent like bromine, followed by the addition of an anisole (B1667542) derivative. google.com

Physicochemical Characteristics

The physicochemical properties of this compound are influenced by its molecular structure. These properties are crucial for its behavior in chemical and biological systems.

| Property | Value |

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 5-[(3-methoxyphenyl)methylidene]imidazolidine-2,4-dione |

| Physical Description | Crystalline solid chemical-suppliers.eu |

Note: Data for some specific isomers or closely related analogs are used to infer properties where direct data for the 3'-methoxy isomer is not explicitly available.

Structural Elucidation and Spectroscopic Data

The structure of this compound and its isomers is confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for determining the chemical structure. The chemical shift of the vinylic proton (H-7') is particularly important for distinguishing between Z and E isomers. ukm.my For example, in related (Z)-5-(4'-methoxybenzylidene)imidazolidine-2,4-dione, the vinylic proton appears in the range of 6.4-6.7 ppm. ukm.my The presence and position of the methoxy group can be confirmed by its characteristic signal in the 1H NMR spectrum (typically around 3.8-3.9 ppm) and the corresponding carbon signal in the 13C NMR spectrum. scielo.org.mxscielo.org.mx

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. scielo.org.mxscielo.org.mx

X-ray Crystallography: This technique provides definitive proof of the stereochemistry of the exocyclic double bond (Z/E configuration) and detailed information about bond lengths and angles.

Biological and Pharmacological Research

While specific research on the biological activities of this compound is limited in the public domain, studies on closely related analogs provide a basis for understanding its potential pharmacological profile.

In Vitro Studies

Research on a variety of 5-arylidenehydantoin derivatives has revealed a range of in vitro activities.

Derivatives of 5-benzylidenehydantoin (B7779842) have been investigated as inhibitors of various enzymes, particularly protein kinases. For instance, (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione and (Z)-5-(4'-methoxybenzylidene)imidazolidine-2,4-dione have shown moderate inhibitory activity against VEGFR-2, a receptor tyrosine kinase involved in angiogenesis. ukm.my The former also demonstrated activity against PDGFR-α and -β. ukm.my Additionally, other analogs have been identified as potent inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β).

The hydantoin scaffold is a common feature in compounds with antimicrobial and antiproliferative properties. ekb.egmdpi.com Studies on various 5-arylidenehydantoin derivatives have shown activity against different microbial strains and cancer cell lines. mdpi.comresearchgate.net For example, spirooxindole-hydantoin derivatives have shown significant antimicrobial activity against strains like Micrococcus luteus and Candida albicans. mdpi.com The antiproliferative effects of some hydantoins have been linked to mechanisms such as the inhibition of tubulin polymerization and epidermal growth factor receptor (EGFR). ekb.eg

In Silico Studies

Computational methods are frequently used to predict the biological potential of new compounds and to understand their interactions with biological targets.

Molecular docking studies have been employed to investigate the binding modes of 5-benzylidenehydantoin derivatives within the active sites of protein kinases like VEGFR-2. ukm.my These studies suggest that the hydantoin ring can interact with the hinge region of the kinase, potentially competing with ATP for binding. ukm.my The methoxy substituent on the benzylidene ring can influence the binding affinity and selectivity. ukm.mybg.ac.rs

Structure-activity relationship (SAR) studies of 5-arylidenehydantoin derivatives have provided insights into the structural requirements for biological activity. For kinase inhibition, a free NH-3 on the hydantoin ring appears to be important for activity. ukm.my The nature and position of substituents on the aromatic ring also play a critical role. For example, the presence of a methoxy group has been shown to influence inhibitory effects against certain kinases. ukm.my

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

5-[(3-methoxyphenyl)methylidene]imidazolidine-2,4-dione |

InChI |

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15) |

InChI Key |

NQFUGCKNXNBJNF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)NC(=O)N2 |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Analysis of 5 3 Methoxybenzal Hydantoin Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-arylidenehydantoins. ¹H NMR, ¹³C NMR, and various 2D NMR experiments provide comprehensive information about the molecular structure.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a 5-(3'-methoxybenzal) hydantoin (B18101) derivative, the protons of the methoxybenzylidene moiety typically resonate in the aromatic region (around δ 7.0-7.5 ppm). The methoxy (B1213986) group (-OCH₃) protons appear as a characteristic singlet at approximately δ 3.8 ppm. The vinyl proton (C=CH) of the benzal group is also a key diagnostic signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For a related compound, (Z)-5-(4'-methoxybenzylidene)imidazolidine-2,4-dione, the carbon signals for the hydantoin ring and the benzylidene moiety are well-defined. For instance, in a DMSO-d₆ solvent, the carbonyl carbons of the hydantoin ring appear downfield, while the methoxy carbon resonates around δ 55.4 ppm. rsc.org The carbons of the aromatic ring show signals in the typical aromatic region.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning proton and carbon signals, especially in complex derivatives. researchgate.netbas.bg

COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring and other parts of the molecule. researchgate.netiosrjournals.org

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons. researchgate.netbas.bg

HMBC experiments show correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the entire molecular structure by connecting different fragments. researchgate.netbas.bg

Table 1: Representative NMR Data for a 5-(3'-Methoxybenzal) Hydantoin Analog

| Nucleus | Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| ¹H | ~7.0-7.5 | Aromatic protons |

| ¹H | ~6.5 | Vinyl proton (C=CH) |

| ¹H | ~3.8 | Methoxy protons (-OCH₃) |

| ¹³C | ~165, ~155 | Carbonyl carbons (C=O) |

| ¹³C | ~160 | C3' of methoxy-substituted ring |

| ¹³C | ~130-110 | Other aromatic carbons |

| ¹³C | ~125 | Vinyl carbon (C=CH) |

| ¹³C | ~55 | Methoxy carbon (-OCH₃) |

Note: The chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern of the derivative.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound derivatives, the IR spectrum typically displays several characteristic absorption bands.

The most prominent peaks are associated with the hydantoin ring. The stretching vibrations of the two carbonyl groups (C=O) usually appear as strong bands in the region of 1700-1770 cm⁻¹. mdpi.com The N-H stretching vibrations of the imide and amide functionalities within the hydantoin ring are observed in the range of 3200 to 3300 cm⁻¹. mdpi.com

The carbon-carbon double bond (C=C) of the exocyclic benzal group gives rise to a stretching band around 1650 cm⁻¹. Additionally, the C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹. libretexts.org The presence of the methoxy group is indicated by C-O stretching bands.

Table 2: Characteristic IR Absorption Bands for 5-Arylidenehydantoins

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Hydantoin) | Stretch | 3200 - 3300 | Medium-Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C=O (Hydantoin) | Stretch | 1700 - 1770 | Strong |

| C=C (Benzal) | Stretch | ~1650 | Medium |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. ukm.my For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. ceon.rs

Under electrospray ionization (ESI), the molecule can be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov Collision-induced dissociation (CID) of the molecular ion leads to characteristic fragment ions. The fragmentation patterns can provide valuable information about the different structural components of the molecule, such as the hydantoin ring and the substituted benzylidene moiety. nih.gov For instance, cleavage of the hydantoin ring can produce specific product ions that help to confirm the core structure. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

|---|---|---|

| [C₁₁H₁₀N₂O₃] | 218.07 | Molecular Ion |

| [C₁₁H₁₁N₂O₃]⁺ | 219.08 | Protonated Molecule [M+H]⁺ |

| [C₁₁H₉N₂O₃]⁻ | 217.06 | Deprotonated Molecule [M-H]⁻ |

X-ray Crystallography for Solid-State Molecular Architecture

These studies have shown that the hydantoin ring itself is generally planar. The dihedral angle between the plane of the hydantoin ring and the plane of the benzylidene group is a key parameter that influences the extent of conjugation between the two ring systems. This angle can be influenced by the substitution pattern on the aromatic ring and by crystal packing forces. X-ray crystallographic analysis also provides detailed information about intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. nih.gov

Stereochemical Configuration and Isomerism in 5-Arylidenehydantoins

The presence of the exocyclic double bond in 5-arylidenehydantoins gives rise to the possibility of geometric isomerism (E/Z isomerism). The relative orientation of the substituents around this double bond can significantly impact the molecule's physical, chemical, and biological properties.

Determination of Z/E Isomer Configuration

The configuration of the exocyclic C=C double bond in 5-arylidenehydantoins can be assigned as either Z (zusammen, together) or E (entgegen, opposite). This assignment is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the double bond carbons.

The determination of the specific isomer formed in a synthesis is crucial. The chemical shift of the vinyl proton (C=CH) in the ¹H NMR spectrum is often a useful indicator for distinguishing between Z and E isomers. ukm.my Generally, the vinyl proton of the Z-isomer resonates at a different chemical shift compared to the E-isomer due to the different anisotropic effects of the nearby carbonyl group of the hydantoin ring. ukm.my

While NMR provides strong evidence, the most unambiguous method for determining the Z/E configuration is single-crystal X-ray crystallography. This technique provides a definitive three-dimensional structure, leaving no doubt as to the spatial arrangement of the atoms. Additionally, computational methods, such as Density Functional Theory (DFT) calculations, can be used to predict the relative stabilities of the Z and E isomers and to correlate calculated NMR chemical shifts with experimental data to support the stereochemical assignment. mdpi.com

Analysis of Enantiomeric Purity and Absolute Configuration

The determination of enantiomeric purity and the assignment of the absolute configuration of chiral molecules are critical steps in the development of stereoisomeric drugs. For derivatives of this compound, which can possess multiple stereogenic centers, a combination of advanced chromatographic and spectroscopic techniques is employed to achieve these goals. These methods not only allow for the physical separation of enantiomers but also provide detailed insight into their three-dimensional structure.

Preparative High-Performance Liquid Chromatography (HPLC) for Enantioseparation

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of enantiomers from racemic mixtures on a larger scale, which is essential for obtaining enantiomerically pure compounds for further studies. sichem.de The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

In the context of hydantoin derivatives, polysaccharide-based CSPs are particularly effective. Research on a series of novel 3,5-disubstituted hydantoins demonstrated the successful separation of enantiomers using preparative HPLC. irb.hrdntb.gov.uacolab.wsnih.govresearchgate.netirb.hr For instance, the enantiomers of syn-allyl hydantoin 5a and anti-hydantoin 5b were resolved to a high degree of purity (e.e. > 99%). irb.hrnih.gov This was achieved using a semi-preparative chiral column under normal-phase conditions. irb.hrnih.gov

The choice of mobile phase is crucial for achieving optimal separation. A common mobile phase for the chiral separation of hydantoins is a mixture of n-hexane and an alcohol modifier, such as 2-propanol. irb.hrdntb.gov.uacolab.wsresearchgate.netirb.hr The ratio of these solvents is optimized to balance resolution and analysis time. ucl.ac.be For example, a mobile phase composition of n-hexane/2-propanol (90/10, v/v) has been effectively used. irb.hrdntb.gov.uacolab.wsresearchgate.netirb.hr In some cases, diastereomerically pure hydantoins are first obtained using preparative reverse-phase HPLC with a water/acetonitrile gradient before the final enantioseparation. irb.hr

The selection of the appropriate CSP is paramount. Columns with immobilized polysaccharide derivatives, such as amylose (B160209) or cellulose (B213188) tris(phenylcarbamate) derivatives, often provide the necessary selectivity for resolving hydantoin enantiomers. ucl.ac.bemdpi.com Studies have shown that amylose-based CSPs can be particularly suitable for the enantioseparation of various 3,5-disubstituted hydantoins. mdpi.com

| Compound(s) | Chiral Stationary Phase (CSP) | Mobile Phase | Reference |

|---|---|---|---|

| syn-5a and anti-5b enantiomers | CHIRAL ART Amylose-SA (semi-preparative) | n-hexane/2-propanol (90/10, v/v) | irb.hrnih.gov |

| Diastereomeric hydantoins 5a–i | Zorbax Extend-C18 PrepHT (for diastereomer separation) | Linear gradient of water and acetonitrile | irb.hrmdpi.com |

| Eighteen chiral 3,5-disubstituted hydantoins | Chiralpak AD-H, Chiralcel OD-H, Chiralcel OJ-H | n-hexane/2-propanol mixtures | mdpi.com |

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower back pressure. afmps.be SFC typically uses supercritical carbon dioxide as the main mobile phase component, often mixed with a small amount of an organic modifier, such as an alcohol. mdpi.comirb.hr

The enantioseparation of 3,5-disubstituted hydantoins has been successfully investigated using SFC with immobilized polysaccharide-based CSPs. mdpi.comresearchgate.net A study comparing HPLC and SFC found that for a series of eighteen chiral hydantoins, SFC provided excellent separation, with an Amylose-SA column demonstrating superior performance in most cases. mdpi.comresearchgate.net The mobile phase in these SFC separations consisted of supercritical CO2 and an alcohol modifier (e.g., methanol (B129727), ethanol (B145695), or 2-propanol) in an 80/20 (v/v) ratio. mdpi.comirb.hrresearchgate.net

The choice of the alcohol modifier can significantly influence the retention and resolution of the enantiomers. mdpi.com For instance, while methanol and ethanol provided poor enantioseparation for some hydantoins on a Cellulose-SC column, switching to 2-propanol as the modifier enabled baseline separation. mdpi.com Research indicates that all three tested CSPs (Amylose-SA, Cellulose-SB, and Cellulose-SC) showed better chiral recognition for anti-hydantoins compared to their syn-isomers in SFC mode. mdpi.comresearchgate.net The high efficiency of SFC allows for rapid method development and high-throughput screening of chiral compounds. afmps.bewiley.com

| Chiral Stationary Phase (CSP) | Mobile Phase | Key Findings | Reference |

|---|---|---|---|

| CHIRAL ART Amylose-SA | CO2/Methanol (80/20, v/v) | Achieved baseline separation for thirteen out of eighteen hydantoins. Generally the best performing column. | mdpi.comresearchgate.net |

| CHIRAL ART Cellulose-SB | CO2/Methanol (80/20, v/v) | Achieved baseline separation for fourteen out of eighteen hydantoins. | mdpi.comresearchgate.net |

| CHIRAL ART Cellulose-SC | CO2/2-propanol (80/20, v/v) | Baseline separation was obtained for eleven hydantoins when 2-propanol was used as the modifier. | mdpi.com |

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Spectroscopy

Once enantiomers are separated, determining their absolute configuration is the next critical step. While X-ray crystallography has been the traditional gold standard, chiroptical spectroscopic methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) have become powerful tools for assigning the absolute configuration of chiral molecules in solution. nih.govnih.govamericanlaboratory.com These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govbruker.com

The modern approach involves comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted for a specific enantiomer using quantum chemical calculations, most notably time-dependent density functional theory (TDDFT). nih.govacs.org A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. americanlaboratory.com

This combined experimental and computational approach was successfully applied to determine the absolute configuration of the four isolated enantiomers of allyl hydantoin 5a . irb.hrdntb.gov.uanih.govresearchgate.netirb.hr After separation by preparative HPLC, the experimental ECD and VCD spectra of each enantiomer were recorded in acetonitrile. nih.gov Concurrently, DFT calculations were performed to predict the theoretical spectra for the possible stereoisomers (e.g., (5S,6S)-5a and (5R,6S)-5a ). researchgate.net

The absolute configuration was assigned by matching the sign and relative intensity of the key bands in the experimental spectra to the calculated ones. nih.govresearchgate.net For example, the experimental ECD spectrum of the first pair of enantiomers matched the calculated spectrum for the (5S,6S) and (5R,6R) configurations, while the second pair matched the (5R,6S) and (5S,6R) configurations. researchgate.net VCD spectroscopy, which probes the chirality associated with molecular vibrations, provided complementary information, confirming the assignments made by ECD. nih.govresearchgate.netcardiff.ac.uk This dual spectroscopic approach provides a high level of confidence in the stereochemical assignment of complex hydantoin derivatives. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling of 5 3 Methoxybenzal Hydantoin

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. auctoresonline.org It has proven reliable for predicting the structure and properties of a wide range of chemical species, including hydantoin (B18101) derivatives. mdpi.com DFT calculations, particularly using hybrid functionals like B3LYP in combination with extended basis sets such as 6-311++G(d,p), are frequently used to obtain accurate theoretical data on molecular geometry, electronic properties, and spectroscopic parameters. mdpi.comepstem.netepstem.net

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process calculates the lowest energy arrangement of the atoms. For molecules like 5-(3'-Methoxybenzal) hydantoin, this involves optimizing bond lengths, bond angles, and dihedral angles. mdpi.comepstem.net The optimized structural parameters generally show good agreement with experimental data, such as those obtained from X-ray diffraction, although deviations can occur. mdpi.com Significant differences, particularly in dihedral angles, are often observed when comparing theoretical gas-phase calculations with experimental solid-state data, which can be attributed to the influence of intermolecular interactions like hydrogen bonding in the crystal lattice. mdpi.com

Conformational analysis is also crucial for flexible molecules. This involves exploring different spatial arrangements (conformers) that arise from rotation around single bonds. For this compound, key rotations would involve the bond connecting the benzal group to the hydantoin ring and the bond of the methoxy (B1213986) group. DFT studies on similar hydantoin structures have identified various stable conformers, such as those favoring α-helix or β-turn geometries in peptidomimetic derivatives. nih.gov

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) | Experimental Value (X-ray) |

|---|---|---|---|

| Bond Length (Å) | C=O | 1.21 | 1.20 |

| Bond Length (Å) | N-H | 1.01 | 0.86 (typically shortened in X-ray) |

| Bond Length (Å) | C-O (methoxy) | 1.36 | 1.37 |

| Bond Angle (°) | C-N-C (hydantoin ring) | 112.5 | 112.1 |

| Dihedral Angle (°) | C=C-C-N | 178.5 | 165.0 |

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. auctoresonline.orgnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This indicates a higher polarizability and a greater ease of undergoing chemical reactions. nih.gov For this compound, the electron-rich methoxy-substituted aromatic ring is expected to contribute significantly to the HOMO, while the electron-withdrawing hydantoin ring would likely be the primary location of the LUMO. This distribution facilitates intramolecular charge transfer, a key feature in many biologically active molecules. nih.gov Other quantum chemical parameters, such as ionization potential, electron affinity, electronegativity, and global hardness, can also be derived from HOMO-LUMO energies to further characterize the molecule's reactivity. epstem.netepstem.net

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.80 |

| Global Hardness (η) | 2.23 |

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental results to validate the computed structure. Time-dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra, such as UV-Vis spectra. nih.govehu.es This allows for the prediction of absorption maxima (λmax) corresponding to electronic transitions, often from the HOMO to the LUMO or other nearby orbitals. nih.gov

Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be computed. mdpi.comepstem.net The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors in the theoretical method, leading to excellent agreement with experimental IR data. epstem.netdergipark.org.tr For chiral molecules, electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra can also be predicted to determine the absolute configuration. The correlation between theoretical and experimental spectra provides strong evidence for the proposed molecular structure and conformation. dergipark.org.tr

| Spectroscopy | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| UV-Vis | λmax (nm) | 315 | 320 |

| IR | ν(N-H) (cm⁻¹) | 3250 | 3245 |

| IR | ν(C=O) (cm⁻¹) | 1710 | 1705 |

| IR | ν(C=C, aromatic) (cm⁻¹) | 1605 | 1600 |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ajchem-a.com This method is instrumental in medicinal chemistry for understanding the structural basis of ligand-receptor interactions and for predicting the binding affinity of potential drug candidates.

The primary goal of molecular docking is to generate a set of possible conformations and orientations of the ligand within the protein's binding site, known as binding modes or poses. ajchem-a.com For this compound, this involves docking the molecule into the active site of a target protein, which could be an enzyme or receptor implicated in a disease pathway.

The predicted binding mode reveals key intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen Bonds: The hydantoin ring contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups), which are crucial for specific recognition by the receptor. ajchem-a.com

Hydrophobic Interactions: The methoxybenzyl group can form favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov

Pi-Interactions: The aromatic ring can engage in pi-pi stacking or pi-alkyl interactions with aromatic or aliphatic residues of the protein.

Analysis of these interactions provides a detailed picture of how the ligand is recognized and held in place by the target protein. nih.gov

| Ligand Moiety | Receptor Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Hydantoin N1-H | Asp 112 (O) | Hydrogen Bond | 2.1 |

| Hydantoin C2=O | Ser 150 (OH) | Hydrogen Bond | 1.9 |

| Methoxybenzyl Ring | Phe 210 | Pi-Pi Stacking | 3.8 |

| Methoxy Group (-OCH₃) | Leu 115 | Hydrophobic | 4.1 |

In addition to predicting the binding pose, docking algorithms use scoring functions to estimate the binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol. ajchem-a.comchemrevlett.com A more negative score generally indicates a stronger and more favorable binding interaction. These scores allow for the ranking of different ligands and the prioritization of compounds for experimental testing.

Docking studies of various hydantoin derivatives have shown that modifications to the core structure can significantly impact binding affinity. researchgate.net For this compound, the position of the methoxy group and the stereochemistry at the C5 position of the hydantoin ring are expected to be critical determinants of binding potency and selectivity for a given target protein. By comparing the docking scores and interaction patterns of a series of related compounds, a structure-activity relationship (SAR) can be developed, providing valuable guidance for the design of more potent molecules. researchgate.net

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| 5-(Benzal) hydantoin | -7.5 |

| This compound | -8.2 |

| 5-(4'-Methoxybenzal) hydantoin | -8.0 |

| 5-(3',4'-Dimethoxybenzal) hydantoin | -8.8 |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules over time, providing detailed insights into the stability and nature of ligand-target interactions. nih.gov For hydantoin derivatives, MD simulations are employed to understand how these ligands bind to their biological targets, such as receptors or enzymes, and to assess the stability of the resulting complex. nih.govresearchgate.net

For a compound like this compound, MD simulations could elucidate how the methoxy group and the hydantoin core contribute to binding affinity and specificity. By analyzing the trajectory of the simulation, researchers can calculate key metrics such as the root-mean-square deviation (RMSD) to assess the stability of the ligand in the binding pocket and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. mdpi.com These simulations can reveal crucial interactions, such as hydrogen bonds between the hydantoin ring's N-H groups and amino acid residues, or hydrophobic interactions involving the benzyl (B1604629) moiety. nih.gov Although specific MD simulation studies focused solely on this compound are not extensively detailed in the literature, the methodology is standard for evaluating the interaction dynamics of novel hydantoin-based ligands with their targets. nih.govresearchgate.net

In Silico Prediction of Pharmacokinetic-Relevant Properties

In silico methods are critical in modern drug discovery for the early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govnih.gov These computational models use the chemical structure of a molecule to forecast its pharmacokinetic behavior in the body, helping to identify candidates with favorable drug-like properties and flag potential liabilities before costly experimental studies are undertaken.

The ability of a drug to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is a fundamental aspect of its oral bioavailability and distribution. nih.govmdpi.com In silico models predict membrane permeability based on a molecule's physicochemical properties. researchgate.net These models often use quantitative structure-activity relationship (QSAR) approaches, which correlate calculated molecular descriptors with experimentally determined permeability values. nih.gov

Key molecular descriptors used in these predictions include:

Molecular Weight (MW): Lower molecular weight is generally associated with better permeability.

Lipophilicity (logP): An optimal logP value is necessary, as the molecule must be lipid-soluble enough to enter the membrane but water-soluble enough to exit it.

Polar Surface Area (PSA): A measure of the surface sum over all polar atoms; lower PSA is generally correlated with higher permeability.

Hydrogen Bond Donors and Acceptors: A high number of hydrogen bonds can hinder membrane passage. researchgate.net

These parameters are often evaluated in the context of established guidelines like Lipinski's Rule of Five. For this compound, in silico tools can generate predictions for these key properties to estimate its potential for passive diffusion across membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common experimental method that is also frequently modeled computationally to predict passive permeability to the gastrointestinal tract (PAMPA-GIT) and the blood-brain barrier (PAMPA-BBB). nih.govnih.gov

| Property | Predicted Value / Assessment | Significance in Permeability |

|---|---|---|

| Molecular Weight | ~218.21 g/mol | Complies with Lipinski's Rule (< 500 Da), favoring good absorption. mdpi.com |

| logP (Lipophilicity) | Predicted to be < 5 | Within the optimal range for membrane permeability. researchgate.net |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (< 5), favoring permeability. researchgate.net |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (< 10), favoring permeability. researchgate.net |

| Polar Surface Area (PSA) | ~75-85 Ų | Suggests moderate to good cell permeability. |

| Blood-Brain Barrier (BBB) Permeation | Prediction varies by model | Some models may predict potential for CNS penetration based on PSA and lipophilicity. nih.gov |

A compound's metabolic fate and its interactions with metabolic enzymes and transporters are critical determinants of its efficacy and safety. In silico models can predict which metabolic pathways a molecule might enter and whether it is likely to be a substrate or inhibitor of key proteins like Cytochrome P450 (CYP) enzymes or the efflux transporter P-glycoprotein (P-gp). nih.govnih.govbiorxiv.org

Cytochrome P450 (CYP) Enzymes: The CYP superfamily, particularly isoforms like CYP3A4, is responsible for the metabolism of a vast number of drugs. nih.gov In silico tools predict whether a compound is a likely substrate or inhibitor of specific CYP isoforms. Inhibition of these enzymes can lead to dangerous drug-drug interactions. nih.gov Models analyze the molecule's structure for features known to be recognized by the active sites of these enzymes.

P-glycoprotein (P-gp): P-gp is an efflux pump found in the intestines, blood-brain barrier, and cancer cells that can actively transport drugs out of cells, reducing their absorption and efficacy. mdpi.comresearchgate.net Some hydantoin derivatives have been studied for their interaction with P-gp. documentsdelivered.com Computational docking and pharmacophore modeling can predict if a compound is likely to be a substrate or inhibitor of P-gp. mdpi.combiorxiv.org Inhibition of P-gp can increase the bioavailability of co-administered drugs that are P-gp substrates. nih.gov

| Target Protein | Predicted Interaction | Pharmacokinetic Implication |

|---|---|---|

| CYP3A4 | Predicted as possible substrate/inhibitor | Potential for metabolism via CYP3A4 and/or participation in drug-drug interactions. nih.gov |

| Other CYP Isoforms (e.g., 2D6, 2C9) | Prediction models screen for interactions | Provides a broader view of metabolic stability and interaction potential. documentsdelivered.com |

| P-glycoprotein (P-gp) | Predicted as possible substrate/inhibitor | Interaction could affect oral absorption, distribution to the brain, and contribute to multidrug resistance mechanisms. nih.govmdpi.com |

Investigation of the Biological Activities of 5 3 Methoxybenzal Hydantoin and Its Analogues

Antitumor and Antiproliferative Activities (In Vitro Investigations)

Hydantoin (B18101) derivatives have shown considerable promise as anticancer agents, exhibiting a range of mechanisms to thwart the growth and proliferation of cancer cells. ekb.eg

Evaluation of Cytotoxic Potency against Various Human Cancer Cell Lines

The cytotoxic effects of 5-(3'-Methoxybenzal) hydantoin and its analogues have been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity.

One study synthesized a series of 5-(substituted benzylidene)hydantoin derivatives and evaluated their inhibitory activities. nih.gov Another research effort focused on 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives and their effects on the human breast cancer cell line MDA-MB-231. All tested compounds in this study demonstrated significant, dose- and time-dependent inhibition of cell proliferation. nih.gov

A novel benzimidazole derivative, se-182, exhibited significant antiproliferative activities against HepG2 and A549 cells, among other cancer cell lines, with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org Similarly, certain hydantoin derivatives have shown potent antiproliferative properties against HL-60 and RPMI-8226 cells, with IC50 values as low as 0.25 µM and 0.23 µM. ekb.eg

The cytotoxic effects of 27-hydroxycholesterol (27-HC) were observed at a 10 μM concentration in both MCF-7 and MDA-MB-231 cell lines. nih.gov Furthermore, a diarylpentanoid, MS13, an analogue structurally modified from curcumin, demonstrated a greater inhibitory effect in NCI-H520 and NCI-H23 non-small cell lung cancer cells compared to its parent compound. monash.edu

| Compound/Analogue | Cell Line | Activity (IC50) |

|---|---|---|

| se-182 (Benzimidazole derivative) | HepG2 (Liver) | 15.58 µM jksus.org |

| se-182 (Benzimidazole derivative) | A549 (Lung) | 15.80 µM jksus.org |

| Hydantoin derivative (9a) | HL-60 (Leukemia) | 0.25 µM ekb.eg |

| Hydantoin derivative (9a) | RPMI-8226 (Myeloma) | 0.23 µM ekb.eg |

| 27-hydroxycholesterol (27-HC) | MCF-7 (Breast) | 10 µM nih.gov |

| 27-hydroxycholesterol (27-HC) | MDA-MB-231 (Breast) | 10 µM nih.gov |

Mechanisms of Antiproliferative Action

The antiproliferative effects of these compounds are attributed to several mechanisms, including the induction of cell cycle arrest and apoptosis (programmed cell death).

Research has shown that certain hydantoin derivatives can induce a dose- and time-dependent increase in the level of nitrites and elevate the rate of apoptosis in breast cancer cells. nih.gov The diarylpentanoid MS13 has been found to induce antiproliferative activity in a dose- and time-dependent manner, with morphological analysis confirming that a significant number of treated cells exhibited apoptosis. monash.edu This was further supported by a significant increase in caspase-3 activity. monash.edu

In non-small cell lung cancer cells, MS13 was found to modulate differentially expressed genes associated with cell cycle-apoptosis and MAPK signaling pathways. monash.edunih.gov Specifically, in NCI-H520 cells, the E2F1 gene, which is associated with the cell cycle-apoptosis pathway, was downregulated by MS13. nih.gov

Furthermore, studies on other hydantoin derivatives have indicated their ability to inhibit cell cycle progression by reducing the expression of cyclin D1. ekb.eg The induction of apoptosis by these compounds is a key mechanism of their anticancer activity. For instance, 27-HC was found to increase the total number of apoptotic cells in breast cancer cell lines after 48 hours of treatment. nih.gov

Targeting Receptor Tyrosine Kinases (RTKs)

A significant aspect of the anticancer activity of benzalhydantoin derivatives is their ability to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell growth and survival.

A study investigating seven benzalhydantoin derivatives against eight RTKs (EGFR, HER2, HER4, IGF1R, InsR, VEGFR-2, and PDGFR-α and -β) found that (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione and (Z)-5-(4'-methoxybenzylidene)imidazolidine-2,4-dione were moderately active against VEGFR-2, with inhibitions of 46% and 56%, respectively, at a concentration of 10 µM. ukm.my The former also showed activity against PDGFR-α and -β with 57% inhibition. ukm.my These findings suggest that these compounds could be promising candidates for development as inhibitors of angiogenesis. ukm.my

It is noteworthy that the presence of electron-donating substituents like 4-OMe, 4-OH, and 4-OH, 3-OMe in the aryl part of the benzaldehyde was found to be a factor in their inhibitory effects. ukm.my The study also highlighted that a free NH-3 group in the hydantoin structure is important for the inhibitory effects. ukm.my

Inhibition of Anti-Apoptotic Proteins

A key mechanism through which cancer cells evade apoptosis is by overexpressing anti-apoptotic proteins like Bcl-2. The deregulation of apoptosis is a hallmark of cancer, and targeting these proteins is a viable therapeutic strategy. google.com

The diarylpentanoid MS13 has been shown to induce apoptosis, which is accompanied by a decrease in the concentration of the anti-apoptotic protein Bcl-2 in a time- and dose-dependent manner in treated non-small cell lung cancer cells. monash.edu This downregulation of Bcl-2 contributes to the pro-apoptotic activity of the compound.

Inhibition of Phosphoinositide 3-Kinase Alpha (PI3Kα)

The phosphoinositide-3 kinase (PI3K) pathway is critical for cancer cell growth and survival. nih.gov Inhibition of PI3Kα, a specific isoform of PI3K, can effectively block cancer signaling pathways. researchgate.net

The diarylpentanoid MS13 has been found to modulate differentially expressed genes that are highly associated with the PI3K-AKT signaling pathway in non-small cell lung cancer cells. monash.edunih.gov This suggests that the antiproliferative and apoptosis-inducing activity of MS13 may be mediated, at least in part, through the inhibition of the PI3K pathway.

Antimicrobial Activities (Antibacterial, Antifungal)

In addition to their anticancer properties, hydantoin derivatives have also been investigated for their antimicrobial activities.

A study on a series of 22 synthetic hydantoin derivatives, including aryl or alkenyl 5,5-disubstituted hydantoins, spirohydantoins, and annulated bicyclic and tricyclic hydantoins, revealed moderate antibacterial and weak antifungal activity. researchgate.net The intensity of this activity varied depending on the specific structure of the compound and the type of microorganism being tested. researchgate.net The bicyclic benzeneselenenyl derivatives of hydantoin demonstrated the highest inhibitory activity in this study. researchgate.net

Another study on 5-substituted hydantoins reported that the synthesized compounds possessed antimicrobial activities. ijres.org For instance, one of the synthesized compounds showed a zone of inhibition of 17mm against E. coli at a concentration of 1000 µg. ijres.org

Furthermore, a separate investigation into various synthesized flavonoids, which share some structural similarities with the benzylidene moiety of the target compound, showed that most of the tested compounds exhibited moderate to high antibacterial activity, particularly against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 125 μg/mL. nih.gov These compounds were also active against the tested fungi. nih.gov

| Compound Type | Activity | Notes |

|---|---|---|

| Synthetic Hydantoin Derivatives | Moderate antibacterial, weak antifungal researchgate.net | Activity varies with structure and microorganism researchgate.net |

| Bicyclic Benzeneselenenyl Hydantoin Derivatives | Highest inhibitory activity among tested hydantoins researchgate.net | - |

| 5-Substituted Hydantoin | Antibacterial (e.g., 17mm zone of inhibition against E. coli at 1000 µg) ijres.org | - |

Efficacy Against Specific Bacterial and Fungal Strains

Hydantoin derivatives have been recognized for their antimicrobial properties. Studies on various synthetic hydantoins have demonstrated a range of activities against both bacteria and fungi. The core structure allows for substitutions that can significantly modulate the antimicrobial spectrum and potency.

Research into a series of 22 synthetic hydantoin derivatives, including aryl-substituted hydantoins, revealed moderate antibacterial and weak antifungal activity. praxismedicines.com The antimicrobial efficacy was determined by measuring the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) through microdilution methods. praxismedicines.comsciforum.net While specific MIC values for this compound against a standard panel of microbes are not extensively detailed in the available literature, the activity of related compounds provides insight into the potential of this structural class. For instance, certain bicyclic benzeneselenenyl derivatives of hydantoin have shown high inhibitory activity. praxismedicines.com Dimerized hydantoin derivatives have also exhibited broad-spectrum antimicrobial action against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), with some compounds showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA). sciforum.netnih.gov

The general findings suggest that the 5-arylidene hydantoin scaffold is a promising template for the development of new antimicrobial agents. The table below summarizes the antimicrobial activity of some representative hydantoin derivatives against common pathogens.

| Derivative Type | Test Organism | Activity | Reference |

| Dimerized Hydantoin | Staphylococcus aureus | Potent bactericidal effect | nih.gov |

| Dimerized Hydantoin | Escherichia coli | Potent bactericidal effect | nih.gov |

| Various Synthetic Hydantoins | Staphylococcus aureus | Moderate antibacterial | praxismedicines.comsciforum.net |

| Various Synthetic Hydantoins | Candida albicans | Weak antifungal | sciforum.net |

Mechanisms of Action (e.g., Membrane Activity)

The mechanisms underlying the antimicrobial action of hydantoin derivatives are multifaceted and appear to be dependent on the specific structural modifications of the hydantoin core. For some hydantoin derivative dimers, a key mechanism involves the disruption of the bacterial cell membrane. nih.gov These compounds have been shown to induce membrane depolarization, which compromises the integrity of the cell membrane and leads to cell death. nih.gov

Another proposed mechanism is the upregulation of reactive oxygen species (ROS) within the bacterial cells. nih.gov An increase in ROS levels can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, ultimately resulting in bacterial cell death. nih.gov The ability of these compounds to act on the bacterial membrane contributes to their rapid bactericidal activity. nih.gov

Anticonvulsant Activities

The hydantoin ring is a cornerstone of several established anticonvulsant drugs, most notably phenytoin (B1677684). Consequently, synthetic efforts have explored a wide range of hydantoin derivatives for their potential in managing epilepsy. The maximal electroshock (MES) seizure test is a standard preclinical model used to evaluate the ability of a compound to prevent the spread of seizures, which is indicative of efficacy against generalized tonic-clonic seizures. researchgate.netscispace.com

| Compound Class | Test Model | Endpoint | Reference |

| N-benzyl 3-methoxypropionamides | MES (mice, i.p.) | ED50 = 79-111 mg/kg | nih.gov |

| Standard Antiepileptic Drugs | MES (mice and rats) | ED50 values correlated with therapeutic doses | nih.gov |

| PRAX-628 (novel anticonvulsant) | MES (mice, oral) | ED50 = 0.42 mg/kg | praxismedicines.com |

Modulation of Neuronal Activity and Neurotransmitter Release

The primary mechanism of action for the anticonvulsant effects of many hydantoin derivatives, including the archetypal drug phenytoin, is the modulation of voltage-gated sodium channels in neurons. By binding to these channels, hydantoins stabilize the inactive state of the channel, which in turn limits the high-frequency repetitive firing of action potentials that is characteristic of seizure activity. This action is use-dependent, meaning the blocking effect is more pronounced in neurons that are firing rapidly.

This blockade of sodium channels leads to a reduction in the release of excitatory neurotransmitters, such as glutamate, at the synapse. By dampening excessive neuronal excitation, these compounds can effectively prevent the spread of seizure discharges throughout the brain. The orientation of the aromatic ring at the 5-position of the hydantoin core has been shown to be important for the interaction with the neuronal voltage-sensitive sodium channel.

Antidiabetic Activities

Recent research has explored the potential of hydantoin derivatives as multitarget agents for the treatment of type 2 diabetes. The design of these compounds is often based on pharmacophores known to interact with key metabolic targets. The structural similarities of 5-benzylidene hydantoins to known antidiabetic agents like the thiazolidinediones suggest they may possess similar biological activities.

Studies have focused on developing dual agonists for peroxisome proliferator-activated receptor-gamma (PPARγ) and G protein-coupled receptor 40 (GPR40), both of which are crucial in glucose and lipid metabolism. nih.govdoi.orgnih.gov The activation of these receptors can lead to improved insulin sensitivity and enhanced glucose-stimulated insulin secretion. While studies specifically evaluating this compound are limited, the investigation of structurally related compounds provides a strong rationale for its potential antidiabetic effects. doi.orgresearchgate.net

Modulation of Metabolic Targets (e.g., PPAR-γ, GPR40, GLUT-4 Gene Expression)

The antidiabetic potential of hydantoin analogues is linked to their ability to modulate key metabolic regulators. PPARγ is a nuclear receptor that is a master regulator of adipogenesis and is the target of the thiazolidinedione class of antidiabetic drugs. Activation of PPARγ enhances insulin sensitivity in peripheral tissues.

GPR40, also known as free fatty acid receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells. Its activation by fatty acids potentiates glucose-stimulated insulin secretion. Therefore, dual agonists of PPARγ and GPR40 are of significant therapeutic interest.

The activation of PPARγ can lead to an increase in the expression of the glucose transporter 4 (GLUT-4) gene. nih.gov GLUT-4 is the primary insulin-responsive glucose transporter in muscle and adipose tissue. researchgate.net Increased GLUT-4 expression and its translocation to the cell surface are critical for enhancing glucose uptake from the bloodstream, thereby lowering blood glucose levels. Research on palindromic dual PPARγ-GPR40 agonists has shown significant increases in GLUT-4 translocation, comparable to the effects of pioglitazone. doi.orgresearchgate.net

The table below summarizes the effects of some dual PPARγ-GPR40 agonists on these metabolic targets.

| Compound Type | Target | Effect | Reference |

| Dual PPARγ-GPR40 agonist | PPARγ mRNA expression | 7-fold increase | nih.gov |

| Dual PPARγ-GPR40 agonist | GPR40 mRNA expression | 2-fold increase | nih.gov |

| Palindromic dual agonist | GLUT-4 translocation | ~400% increase | doi.orgresearchgate.net |

Other Enzyme Inhibitory Activities

Beyond the aforementioned activities, this compound and its analogues have been investigated for their ability to inhibit other enzymes.

Tyrosinase Inhibition: A significant area of research has been the evaluation of 5-(substituted benzylidene)hydantoin derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. researchgate.netresearchgate.netrsc.org Overproduction of melanin can lead to hyperpigmentation disorders, and tyrosinase inhibitors are sought after for cosmetic and therapeutic applications. Several studies have shown that 5-benzylidene hydantoins and their thio-analogs can be potent tyrosinase inhibitors, with some derivatives exhibiting greater potency than the well-known inhibitor, kojic acid. researchgate.netresearchgate.netrsc.org The inhibitory activity is influenced by the substitution pattern on the benzylidene ring. While the specific IC50 value for the 3-methoxy derivative is not consistently reported, related compounds with hydroxyl and methoxy (B1213986) substitutions have shown strong inhibitory effects. researchgate.net

| Compound | Enzyme | IC50 Value | Reference |

| (Z)-5-(2,4-Dihydroxybenzylidene)-2-thiohydantoin | Mushroom Tyrosinase | 1.07 µM | rsc.org |

| Kojic Acid (standard) | Mushroom Tyrosinase | ~19.69 µM | rsc.org |

| 3,5-dihydroxybenzoyl-hydrazineylidene derivative | Tyrosinase | 55.39 µM | nih.gov |

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain 1,5-disubstituted hydantoins with a 5-(E)-benzylidene substituent have been designed and evaluated as inhibitors of the epidermal growth factor receptor (EGFR) kinase. researchgate.net EGFR is a key target in cancer therapy, and its inhibition can block signaling pathways that lead to cell proliferation. Some of these hydantoin derivatives have been shown to inhibit EGFR autophosphorylation and the growth of human cancer cells that overexpress EGFR. researchgate.net

Carbonic Anhydrase Inhibition: The hydantoin scaffold has also been incorporated into molecules designed to inhibit carbonic anhydrases (CAs). These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. Studies on benzenesulfonamides incorporating hydantoin moieties have demonstrated effective inhibition of several human CA isoforms.

Human Aldose Reductase and Leucocyte Elastase Inhibition

Hydantoin derivatives have been recognized for their potential to inhibit enzymes implicated in various disease processes, including human aldose reductase and leucocyte elastase.

Leucocyte Elastase Inhibition: Human leucocyte elastase (HLE) is a serine protease released by neutrophils during inflammatory responses. Uncontrolled HLE activity can lead to tissue damage and is implicated in inflammatory conditions. Research has shown that derivatives of hydantoin can act as irreversible inhibitors of human leukocyte elastase. The mechanism of inhibition is thought to involve the hydantoin scaffold interacting with the active site of the enzyme. Although specific quantitative data for this compound is not provided in the available literature, the general inhibitory potential of the hydantoin class of compounds against HLE has been established.

Ecto-5'-nucleotidase (e5′NT) Inhibition

Ecto-5'-nucleotidase (e5′NT or CD73) is a cell surface enzyme that plays a significant role in purinergic signaling by converting adenosine monophosphate (AMP) to adenosine. Adenosine can modulate immune responses, and its upregulation in the tumor microenvironment is associated with immunosuppression. Therefore, inhibitors of e5'NT are being investigated as potential cancer immunotherapeutic agents.

Direct studies on the inhibition of e5'NT by this compound are not prevalent in the current body of scientific literature. However, research into structurally related compounds provides a basis for potential activity. For example, a study on azomethine–thioxoimidazolidinone conjugates, which share a similar heterocyclic core with hydantoins, has identified potent inhibitors of human ecto-5'-nucleotidase (h-e5'NT) helsinki.fi. One such derivative, (E)-3-((4-((3-methoxybenzyl)oxy)benzylidene)amino)-2-thioxoimidazolidin-4-one, demonstrated significant and selective inhibition of h-e5'NT with an IC50 value of 0.23 ± 0.08 μM helsinki.fi. This finding suggests that the broader class of compounds containing the imidazolidine-2,4-dione scaffold, including 5-benzylidenehydantoin (B7779842) derivatives, may warrant investigation as potential e5'NT inhibitors.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin. Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders and for skin whitening applications. Several studies have investigated the tyrosinase inhibitory potential of 5-benzylidenehydantoin and its analogues.

The substitution pattern on the benzylidene moiety has been shown to be a critical determinant of tyrosinase inhibitory activity. A study on a series of 5-(substituted benzylidene)hydantoin derivatives revealed that a compound with a hydroxyl group at the R(2) position and a methoxy group at the R(3) position of the benzylidene ring exhibited the most potent inhibitory activity nih.gov. This compound was found to be a competitive inhibitor of mushroom tyrosinase and also inhibited melanin production in B16 cells nih.gov.

The thio-analogue of hydantoin, thiohydantoin, has also been explored for its tyrosinase inhibitory properties. In one study, (Z)-5-(2,4-Dihydroxybenzylidene)-2-thiohydantoin was found to have a significantly lower IC50 value against mushroom tyrosinase compared to the well-known inhibitors kojic acid and resveratrol, indicating a much higher potency researchgate.net. This highlights the potential of the β-phenyl-α,β-unsaturated carbonyl functionality present in these compounds for potent anti-tyrosinase activity.

| Compound Name | Substitution on Benzylidene Ring | IC50 (µM) vs. Mushroom Tyrosinase | Reference |

| (Z)-5-(2,4-Dihydroxybenzylidene)-2-thiohydantoin | 2,4-dihydroxy | 1.07 ± 2.30 | researchgate.net |

| Kojic Acid (Reference) | - | 19.69 ± 4.90 | researchgate.net |

| Resveratrol (Reference) | - | 26.63 ± 0.55 | researchgate.net |

| 5-(2-hydroxy-3-methoxybenzylidene)hydantoin | 2-hydroxy, 3-methoxy | Most potent in its series | nih.gov |

C-terminal Binding Protein (CtBP) Inhibition

C-terminal Binding Proteins (CtBP1 and CtBP2) are transcriptional corepressors that are overexpressed in a variety of human cancers and are associated with poor prognosis. They regulate the expression of genes involved in key cellular processes such as proliferation, apoptosis, and epithelial-mesenchymal transition, making them attractive targets for cancer therapy.

Currently, there is no direct scientific evidence to suggest that this compound or its close analogues act as inhibitors of C-terminal Binding Protein. The known inhibitors of CtBP belong to different chemical classes. These include the CtBP substrate 4-methylthio 2-oxobutyric acid (MTOB) and derivatives of 2-hydroxyimino-3-phenylpropanoic acid (HIPP), which target the dehydrogenase activity of CtBP nih.govnih.gov. The lack of studies on hydantoin-based compounds as CtBP inhibitors indicates that this is an unexplored area of research.

Miscellaneous Biological Activities

Beyond the specific enzyme inhibitions detailed above, the this compound scaffold and its analogues have been investigated for other biological properties, including antiviral and antioxidant effects.

Antiviral Properties

The search for novel antiviral agents is a continuous effort in medicinal chemistry. The hydantoin scaffold has been explored for its potential to inhibit viral replication. While comprehensive studies on the antiviral activity of this compound are limited, research on other hydantoin derivatives indicates a potential for this class of compounds.

For instance, the compound 5-(3,4-dichlorophenyl) methylhydantoin has been shown to inhibit the assembly of poliovirus and also to block the post-synthetic cleavages of poliovirus proteins in a cell-free system nih.gov. This demonstrates that hydantoin derivatives can interfere with the later stages of viral replication. Although this study did not involve this compound, it provides a rationale for the investigation of other substituted hydantoins, including those with a methoxybenzal group, for their antiviral potential against a range of viruses.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of chemical compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

While specific data on the antioxidant activity of this compound is scarce, the broader class of benzylidene derivatives has been investigated. The presence of phenolic hydroxyl groups and other electron-donating substituents on the aromatic ring is generally associated with antioxidant activity. For example, various Schiff base ligands and other aromatic compounds containing hydroxyl and methoxy groups have demonstrated significant radical scavenging activity in the DPPH assay nih.gov. The methoxy group on the benzylidene ring of this compound could potentially contribute to its antioxidant properties, though this requires experimental verification.

Investigation into the Biological Activities of this compound and Its Analogues: Anti-inflammatory Properties

Initial research into the biological effects of this compound and its related analogues has explored their potential as anti-inflammatory agents. The core structure, a hydantoin ring, is a recognized scaffold in medicinal chemistry, known to be a component of various pharmacologically active compounds. nih.gov Studies on different series of hydantoin derivatives have indicated significant anti-inflammatory potential, often linked to the reduction of pro-inflammatory genes and cytokines. nih.gov

While direct and detailed research findings specifically on the anti-inflammatory properties of this compound are not extensively available in the reviewed literature, the broader class of 5-benzylidenehydantoin derivatives has been a subject of investigation for various biological activities. For instance, certain indole-hydantoin derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO). nih.gov

Analogues with different substitution patterns on the benzylidene ring have been synthesized and evaluated, suggesting that the nature and position of these substituents can significantly influence the biological activity. mdpi.com For example, studies on other hydantoin derivatives have demonstrated that modifications to the core structure can lead to compounds with potent inhibitory effects on key inflammatory pathways. nih.gov

Further investigation is required to specifically elucidate and quantify the anti-inflammatory effects of this compound. Such studies would typically involve in vivo models, such as the carrageenan-induced paw edema assay in rats, to measure the reduction in swelling, and in vitro assays to determine the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.govnih.govnih.govmdpi.comnih.gov

Due to the lack of specific experimental data on this compound in the available literature, data tables detailing its specific anti-inflammatory activity cannot be provided at this time.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 5 3 Methoxybenzal Hydantoin Analogues

Impact of Substituents on the Benzal Moiety

The nature, position, and electronic properties of substituents on the benzal ring are critical determinants of biological activity in this class of compounds. The aromatic ring's interaction with target receptors can be finely tuned by altering these substituents, thereby affecting binding affinity and efficacy.

Research on related benzal derivatives has shown that the electronic properties of substituents on the benzene (B151609) ring are crucial. researchgate.net The methoxy (B1213986) group is an electron-donating group through resonance and an electron-withdrawing group through induction. The net effect depends on its position. In the para position, the electron-donating resonance effect is maximized, which can influence interactions with biological targets. Studies on other classes of compounds, such as N-benzyl 2-acetamido-3-methoxypropionamide, have highlighted the importance of the methoxy unit for anticonvulsant activity. nih.gov The presence and placement of methoxy groups can also enhance anti-inflammatory and neuroprotective activities in other heterocyclic scaffolds. mdpi.com

The number of methoxy groups also impacts activity. Increasing the number of methoxy substituents can enhance lipophilicity and alter the molecule's hydrogen-bonding capacity, which may lead to improved cell membrane permeability and target binding. However, it can also introduce steric hindrance, potentially reducing activity.

A wide range of other substituents on the aromatic ring has been investigated to probe their effects on activity. Halogens and hydroxyl groups are among the most studied due to their ability to modulate electronic properties, lipophilicity, and hydrogen bonding potential.

Halogen Substituents: Halogen atoms exert a dual electronic influence: they are electron-withdrawing through their inductive effect but can be electron-donating through resonance. msu.edu Their strong inductive effect typically predominates. Quantum chemical calculations on iodobenzene (B50100) derivatives have shown that electron-withdrawing substituents (like halogens, -CN, -NO2) strengthen halogen bonds, an interaction that can be important in ligand-receptor binding. chemistryviews.orgnih.gov This effect is generally most pronounced when the substituent is in the ortho position. chemistryviews.org

In SAR studies of diaryl hydantoin (B18101) analogues, halogen substitution has proven to be a valuable strategy. For instance, replacing a 4-chloro substituent with 4-bromo or 4-iodo groups improved activity, while its complete removal led to an 80% reduction in potency. nih.gov Furthermore, the introduction of double halogen substituents on the aromatic rings has been shown to remarkably enhance the potency of certain hydantoin-cored ligands. nih.govnih.gov Ring-fluorinated analogues of phenytoin (B1677684) have also demonstrated significant anticonvulsant activity. pcbiochemres.com

Hydroxyl Substituents: The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing a molecule's interaction with its biological target. Its introduction on the benzal ring increases polarity, which can affect solubility and pharmacokinetic properties. In studies of other aromatic compounds, the presence and position of hydroxyl groups have been found to be crucial for activity, such as the antioxidant properties of flavonoids. mdpi.com In the context of benzal hydantoins, a hydroxyl group can facilitate key interactions within a receptor's binding pocket, potentially increasing affinity and efficacy.

The following table summarizes the general effects of various aromatic substituents on the activity of benzal hydantoin analogues based on established SAR principles.

| Substituent Group | Position | General Effect on Activity | Rationale |

| Methoxy (-OCH₃) | para | Often enhances activity | Strong electron-donating effect via resonance. |

| Methoxy (-OCH₃) | meta | Modulates activity | Primarily inductive electron-withdrawing effect. |

| Halogen (F, Cl, Br, I) | para, ortho | Can enhance activity | Inductive electron withdrawal, potential for halogen bonding, increased lipophilicity. chemistryviews.orgnih.gov |

| Hydroxyl (-OH) | para, ortho | Can enhance activity | Acts as H-bond donor/acceptor, increases polarity. mdpi.com |

| Nitro (-NO₂) | meta, para | Variable; often decreases activity unless specific interactions are possible | Strong electron-withdrawing group, can alter binding mode. chemistryviews.org |

| Methyl (-CH₃) | para | Can enhance activity | Weak electron-donating group, increases lipophilicity. |

Modifications to the Hydantoin Ring System

The hydantoin ring itself is a versatile scaffold with multiple sites available for modification, including the N1 and N3 positions and the C5 carbon. nih.govnih.gov Alterations to this core structure can profoundly impact the compound's physicochemical properties and biological activity. jchemrev.com

The nitrogen atoms at positions 1 and 3 of the hydantoin ring are key sites for substitution. The presence of hydrogen bond donors (N-H) and acceptors (C=O) makes this part of the molecule critical for receptor interactions. nih.gov

Alkylation or arylation at these positions can lead to significant changes in activity. For example, N3-alkylation of 5,5-diphenylhydantoin with certain arylpiperazinoalkyl groups resulted in a loss of anticonvulsant activity. pcbiochemres.com Conversely, the introduction of alkoxymethyl groups at the N1 and N3 positions, as in 1,3-bis(methoxymethyl)-5,5-diphenyl-hydantoin, yielded compounds with good activity against maximal electroshock seizures (MES). pcbiochemres.com In studies on 2-thiohydantoin (B1682308) analogues, the presence of a small substituent, such as a methyl group, at the N3 position was found to be favorable for potent inhibitory activity. jchemrev.comjchemrev.com These findings indicate that the size, lipophilicity, and electronic nature of the N1 and N3 substituents are critical for optimal activity and must be carefully selected.

The table below provides examples of how N1 and N3 substitutions can affect the anticonvulsant activity of hydantoin derivatives.

| Parent Compound | N1-Substituent | N3-Substituent | Reported Activity |

| 5,5-diphenylhydantoin | H | Alkyl/Arylpiperazinoalkyl | Inactive as anticonvulsant. pcbiochemres.com |

| 5,5-diphenylhydantoin | Methoxymethyl | Methoxymethyl | Good activity against MES seizures. pcbiochemres.com |

| 5-ethyl-5-phenylhydantoin | H | Methoxymethyl | Effective against both MES and PTZ seizures. pcbiochemres.com |

| 2-thiohydantoin analogue | H | Methyl | Favorable for potent inhibitory activity. jchemrev.com |

The imide proton at the N3 position of the hydantoin ring is often a crucial feature for biological activity. Its ability to act as a hydrogen bond donor is frequently implicated in the binding of hydantoin drugs to their respective targets. Comparing the activity of N3-substituted derivatives with their unsubstituted counterparts reveals the importance of this functional group.

Creating a spirocyclic system at the C5 position or fusing another heterocyclic ring to the hydantoin core are advanced strategies to create conformationally constrained analogues. These modifications can lock the molecule into a specific three-dimensional shape, potentially increasing its affinity and selectivity for a biological target.

Spiro-hydantoins, synthesized through methods like the Diels-Alder reaction, have been investigated for various biological activities, including cytotoxic effects. mdpi.com The fusion of rings, such as in β-carboline-hydantoin or tetrahydroisoquinoline-hydantoin hybrids, creates novel chemical entities with distinct pharmacological profiles. tandfonline.com However, such conformational locking is not always beneficial. In one study, the fusion of a benzyl (B1604629) group to the hydantoin ring resulted in a loss of activity against the Smoothened receptor, indicating that a degree of conformational flexibility was necessary for binding. nih.gov These findings underscore the complex relationship between molecular rigidity, conformation, and biological function.

Stereochemical Influences on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can significantly impact its biological activity. For analogues of 5-(3'-Methoxybenzal) hydantoin, the spatial orientation of substituents on the hydantoin ring plays a crucial role in their interaction with biological targets. This section explores the effects of isomerism on target interaction and the mechanisms of racemization, which can alter the compound's activity over time.

Effects of Isomerism on Target Interaction

The biological activity of chiral hydantoin derivatives is often highly dependent on the specific stereoisomer. The differential interaction of enantiomers and diastereomers with their biological targets stems from the three-dimensional nature of receptor binding sites and enzyme active sites. These sites are themselves chiral, composed of L-amino acids, and thus can preferentially bind one stereoisomer over another.